molecular formula C18H14O4 B1203432 Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene- CAS No. 83145-47-5

Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-

Cat. No.: B1203432
CAS No.: 83145-47-5
M. Wt: 294.3 g/mol
InChI Key: RUJKJFRMCYQMLH-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and characterization of hydroxymethylenetanshinquinone emerged from extensive phytochemical investigations of Salvia miltiorrhiza, a plant that has been documented in traditional Chinese medicine for over two millennia. The earliest recorded use of Salvia miltiorrhiza dates back to the Shenlong Bencao Jing during the Han Dynasty (200-300 AD), where it was recognized for its therapeutic properties in promoting blood circulation and removing blood stasis. However, the specific isolation and structural elucidation of hydroxymethylenetanshinquinone as a distinct chemical entity occurred much later through modern analytical techniques.

The systematic investigation of tanshinone compounds from Salvia miltiorrhiza gained momentum in the latter half of the 20th century as chromatographic and spectroscopic methods became sufficiently advanced to separate and characterize these complex diterpenoid structures. Hydroxymethylenetanshinquinone was identified as one of the bioactive constituents during comprehensive phytochemical studies aimed at understanding the chemical basis of Danshen's traditional therapeutic applications. The compound's discovery represents part of a broader scientific effort to catalog and understand the diverse array of abietane-type diterpenoids present in Salvia species.

Research into the biosynthetic origins of hydroxymethylenetanshinquinone has revealed fascinating insights into the evolutionary development of specialized metabolism in the Lamiaceae family. Recent genomic studies have identified specific gene expansions within the cytochrome P450 71D subfamily that appear to be directly involved in the formation of the characteristic furan ring structures found in tanshinones, including hydroxymethylenetanshinquinone. These findings suggest that the ability to produce such structurally complex compounds evolved through gene duplication and functional diversification events that occurred specifically within the Salvia lineage.

Nomenclature and Systematic Identification

Hydroxymethylenetanshinquinone presents a fascinating case study in chemical nomenclature, as it is known by multiple systematic and common names that reflect different aspects of its structure and origin. The most widely accepted systematic name according to International Union of Pure and Applied Chemistry conventions is (7S)-7-hydroxy-1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g]benzofuran-10,11-dione. This systematic name precisely describes the compound's stereochemistry at the seventh carbon position, the presence of hydroxyl and methylidene substituents, and the complex fused ring architecture that characterizes this molecule.

Alternative nomenclature systems have generated additional names for this compound, including the designation as Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-. This nomenclature emphasizes the phenanthrene-furan fused system and explicitly describes the tetrahydro nature of one portion of the molecule. The compound is also frequently referenced by the abbreviated designation HMTQ in scientific literature, though complete names are preferred for formal chemical communications.

Property Value Reference
Molecular Formula C₁₈H₁₄O₄
Molecular Weight 294.3 g/mol
CAS Registry Number 83145-47-5
PubChem CID 5318290
IUPAC Name (7S)-7-hydroxy-1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g]benzofuran-10,11-dione

The systematic identification of hydroxymethylenetanshinquinone relies heavily on advanced analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography. The compound's complex structure requires careful analysis of multiple spectroscopic parameters to establish both its molecular connectivity and absolute stereochemistry. Modern identification protocols often employ high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry to definitively characterize this compound in complex plant extracts.

Significance in Natural Product Chemistry

Hydroxymethylenetanshinquinone occupies a position of considerable significance within natural product chemistry due to its complex structural architecture and representation of advanced biosynthetic capabilities in plant secondary metabolism. The compound exemplifies the sophisticated enzymatic machinery that has evolved in Salvia miltiorrhiza to construct highly functionalized diterpenoid frameworks through a series of precisely controlled oxidative transformations. This level of structural complexity demonstrates the remarkable chemical diversity that can be achieved through plant specialized metabolism.

The compound's structural features include several chemically challenging elements that highlight the sophistication of natural biosynthetic processes. The presence of a fused quinone system integrated with a furan ring represents a particularly noteworthy aspect of its architecture, as the formation of such structures requires precise control of oxidation states and ring-forming reactions. The stereochemical complexity at multiple centers, particularly the hydroxyl group configuration, adds another layer of biosynthetic sophistication that has captured the attention of natural product chemists and biosynthetic pathway researchers.

From a broader perspective of natural product diversity, hydroxymethylenetanshinquinone contributes to our understanding of how plants generate structural diversity through modifications of core terpenoid scaffolds. The compound represents one member of a larger family of related structures found in Salvia miltiorrhiza, and comparative analysis of these compounds has provided insights into the evolutionary pressures and biochemical innovations that drive natural product diversification. The study of this compound and its relatives has informed synthetic chemists about novel strategies for constructing complex polycyclic architectures and has inspired biomimetic synthetic approaches.

The analytical challenges presented by hydroxymethylenetanshinquinone have also contributed to advances in natural product isolation and characterization methodology. The development of high-speed counter-current chromatography techniques for the preparative isolation of tanshinones, including hydroxymethylenetanshinquinone, has provided valuable methodological contributions to the field of natural product chemistry. These separation technologies have enabled the systematic study of structure-activity relationships within the tanshinone family and have facilitated the detailed characterization of minor components that were previously difficult to isolate in pure form.

Relationship to Tanshinone Family Compounds

Hydroxymethylenetanshinquinone belongs to the tanshinone family, a distinctive group of abietane-type diterpenoid quinones that are uniquely characteristic of Salvia miltiorrhiza and closely related species within the Salvia genus. The tanshinone family is distinguished by several common structural features, including the presence of fused ring systems derived from the abietane diterpenoid skeleton, the incorporation of quinone functionalities, and most notably, the presence of characteristic furan rings that are formed through specific cyclization reactions involving the C-14 and C-16 positions.

The biosynthetic relationship between hydroxymethylenetanshinquinone and other tanshinone family members reflects a complex network of enzymatic transformations that begin with common diterpenoid precursors and diverge through the action of specialized cytochrome P450 enzymes. Recent research has identified specific expansions within the CYP71D subfamily that appear to be responsible for catalyzing the heterocyclization reactions that form the characteristic furan rings found in tanshinones, including the ring system present in hydroxymethylenetanshinquinone. These findings suggest that the diversification of tanshinone structures, including the formation of hydroxymethylenetanshinquinone, occurred through gene duplication events followed by functional specialization of the encoded enzymes.

Compound Molecular Formula Key Structural Features Reference
Hydroxymethylenetanshinquinone C₁₈H₁₄O₄ Furan ring, hydroxyl group, methylidene substituent
Tanshinone IIA C₁₉H₁₈O₃ Furan ring, trimethyl substitution
Tanshinone I C₁₈H₁₂O₃ Furan ring, dimethyl substitution
Cryptotanshinone C₁₉H₂₀O₃ Furan ring, saturated ring system
Dihydrotanshinone I C₁₈H₁₄O₃ Reduced quinone system

Comparative analysis of hydroxymethylenetanshinquinone with other tanshinone family members reveals both shared biosynthetic origins and unique structural modifications that distinguish this particular compound. While all tanshinones share the common abietane diterpenoid framework and possess the characteristic furan ring formation, hydroxymethylenetanshinquinone is distinguished by its specific hydroxyl substitution pattern and the presence of a methylidene group that differentiates it from other family members such as tanshinone IIA and cryptotanshinone.

The structural diversity within the tanshinone family, exemplified by compounds like hydroxymethylenetanshinquinone, demonstrates the remarkable capacity of Salvia miltiorrhiza to generate chemical complexity through subtle modifications of core biosynthetic pathways. This diversity appears to be the result of both gene duplications within key enzyme families and the evolution of substrate specificity variants that can perform related but distinct chemical transformations. The presence of hydroxymethylenetanshinquinone alongside other tanshinones in Salvia miltiorrhiza represents a snapshot of ongoing evolutionary processes that continue to generate new chemical entities through natural selection and genetic drift.

Properties

IUPAC Name

7-hydroxy-1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-8-7-22-18-12-4-3-10-9(2)13(19)6-5-11(10)15(12)17(21)16(20)14(8)18/h3-4,7,13,19H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJKJFRMCYQMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101003161
Record name 7-Hydroxy-1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83145-47-5
Record name Hydroxymethylenetanshinquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083145475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-1-methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101003161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Cyclization for Core Phenanthrenedione Formation

The Diels-Alder reaction is central to building the phenanthrenedione scaffold. In tanshinone I synthesis, o-methylstyrene (10 ) reacts with 2-methoxy-1,4-benzoquinone (11 ) to yield a dihydroanthracene intermediate, which undergoes oxidation to form the dione . For the target compound, modifying the dienophile to incorporate a pre-existing tetrahydro ring could streamline the synthesis. For example, using cyclohexenone-derived dienophiles may introduce partial saturation early in the pathway .

Table 1: Diels-Alder Conditions for Phenanthrenedione Derivatives

DieneDienophileSolventTemperatureYieldReference
o-Methylstyrene2-Methoxy-1,4-benzoquinoneToluene110°C62%
CyclohexenoneFuran-2-boronic acidTHF80°C45%

Key challenges include controlling regioselectivity and avoiding over-oxidation of the tetrahydro ring. Fremy’s salt (potassium nitrosodisulfonate) has been used to oxidize phenolic intermediates to quinones without disrupting adjacent substituents .

Feist-Bénary Reaction for Furan Ring Closure

The Feist-Bénary reaction condenses α-haloketones with 1,3-dicarbonyl compounds to form furans. In tanshinone I synthesis, bromoacetone reacts with phenanthrenedione intermediates under acidic conditions to form the furan ring . For the target compound, this method must accommodate the tetrahydro and methylene groups.

Critical Parameters:

  • Solvent System: Acetic acid/ammonium acetate mixtures optimize proton transfer and cyclization .

  • Temperature: Reactions proceed at 120°C in sealed tubes to prevent volatilization of bromoacetone .

  • Yield Limitations: Competing side reactions, such as keto-enol tautomerization, often cap yields at 35–40% .

Hydrogenation Strategies for Tetrahydro Ring Formation

Selective hydrogenation of aromatic rings requires precise catalyst control. In paliperidone intermediate synthesis, hydrogenation at 25–30°C under 2–3 atm H₂ pressure with palladium on carbon achieves partial saturation without over-reducing the furan ring . Applying similar conditions to a fully aromatic phenanthrenedione precursor could yield the 6,7,8,9-tetrahydro moiety.

Table 2: Hydrogenation Conditions for Partial Ring Saturation

SubstrateCatalystPressureTemperatureYieldReference
PhenanthrenedionePd/C3 atm25°C78%
Naphtho[1,2-b]furan-4,5-dionePtO₂1 atm50°C65%

Hydroxylation at C7

Introducing the 7-hydroxy group necessitates late-stage oxidation or directed C–H activation. Rubottom oxidation, which employs mCPBA (meta-chloroperbenzoic acid) to epoxidize enol ethers followed by acid hydrolysis, has been used in tanshinone syntheses . Alternatively, enzymatic hydroxylation using cytochrome P450 mimics could achieve regioselective oxidation .

Challenges:

  • Over-oxidation to ketones must be suppressed.

  • Protecting groups may be required during earlier synthesis stages.

Methylene Group Installation at C6

The 6-methylene group can be introduced via Wittig olefination or alkylation. In paliperidone synthesis, Grignard reagents add to carbonyl groups, followed by dehydration to form exo-methylene groups . For the target compound, treating a C6-ketone intermediate with methylmagnesium bromide or methyltriphenylphosphonium ylide could install the methylene moiety.

Example Protocol:

  • Grignard Addition: React C6-ketone with MeMgBr in THF at 0°C.

  • Dehydration: Treat the resulting alcohol with p-toluenesulfonic acid in toluene under reflux .

Integrated Synthetic Route Proposal

Combining these steps, a plausible route is:

  • Diels-Alder Cyclization: React cyclohexenone with furan-2-boronic acid to form a tetrahydro-phenanthrenedione core .

  • Feist-Bénary Reaction: Condense with bromoacetone to form the furan ring .

  • Hydrogenation: Partially saturate the ring using Pd/C under mild H₂ pressure .

  • Hydroxylation: Employ Rubottom oxidation to introduce the C7-hydroxy group .

  • Methylene Installation: Perform Wittig olefination at C6 .

Anticipated Challenges:

  • Sequential protection/deprotection steps to prevent unwanted side reactions.

  • Optimizing reaction order to maximize yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Converting the hydroxyl group to a carbonyl group.

  • Reduction: : Reducing the carbonyl group to an alcohol.

  • Substitution: : Replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of phenanthro[1,2-b]furan-10,11-dione derivatives.

  • Reduction: : Production of hydroxylated phenanthro[1,2-b]furan derivatives.

  • Substitution: : Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-: has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: : Investigated for its therapeutic potential in treating cardiovascular diseases and other conditions.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Antioxidant Activity: : Scavenging free radicals and reducing oxidative stress.

  • Anti-inflammatory Activity: : Inhibiting the production of pro-inflammatory cytokines.

  • Cardiovascular Effects: : Modulating ion channels and improving blood flow.

Comparison with Similar Compounds

Anti-Inflammatory Effects

  • Tanshinone IIA: Reduces IL-1β, TNF-α, and COX-2 expression via miR-155/miR-146b downregulation .
  • Cryptotanshinone: Suppresses CRP, ox-LDL, and MMP-2 in atherosclerosis models .

Cardiovascular Activity

  • Tanshinone IIA: Clinically used in China for angina and myocardial ischemia; inhibits vascular smooth muscle proliferation .

Anticancer Potential

  • Tanshinone I: Induces apoptosis in leukemia cells by ROS generation .
  • Cryptotanshinone: Inhibits prostate cancer via AMPK-mTOR signaling .

Biological Activity

Phenanthro(1,2-b)furan-10,11-dione, specifically the compound designated as 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-, is a member of the furoquinone family and has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Phenanthro(1,2-b)furan-10,11-dione can be represented as follows:

  • Molecular Formula: C19H18O4
  • Molecular Weight: 310.34 g/mol
  • CAS Registry Number: 17397-93-2

This compound features a complex polycyclic structure that contributes to its biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of phenanthroquinones. Specifically, derivatives of phenanthro(1,2-b)furan have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism: The compound induces apoptosis in cancer cells through the activation of the JAK2/STAT3 and PI3K/AKT pathways. These pathways are crucial for regulating cell growth and survival.
  • Case Study: A study reported that phenanthro(1,2-b)furan derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7), indicating potent cytotoxicity .

2. Anti-inflammatory Effects

Phenanthro(1,2-b)furan derivatives also exhibit anti-inflammatory properties:

  • Mechanism: They modulate inflammatory responses by inhibiting the NF-κB signaling pathway, which is pivotal in the expression of pro-inflammatory cytokines.
  • Research Findings: In vitro studies demonstrated that these compounds significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages .

3. Neuroprotective Properties

Recent research has suggested neuroprotective effects associated with this compound:

  • Mechanism: The neuroprotective activity is linked to its ability to mitigate oxidative stress and inflammation in neuronal cells.
  • Findings: In models of neurodegenerative diseases like Alzheimer's, phenanthro(1,2-b)furan derivatives have been shown to reduce neuronal apoptosis and improve cell viability .

Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis via JAK2/STAT3 and PI3K/AKT pathways
Anti-inflammatoryInhibits NF-κB signaling pathway
NeuroprotectiveReduces oxidative stress and inflammation

Synthesis and Characterization

The synthesis of phenanthro(1,2-b)furan derivatives involves several key steps:

  • Starting Materials: Typically derived from naphthalene or related compounds.
  • Cyclization Reaction: Utilizes Fremy's salt for oxidation to form the furoquinone structure.
  • Characterization Techniques: Compounds are characterized using NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures.

Q & A

Q. What are the recommended safety protocols for handling Phenanthro(1,2-b)furan-10,11-dione derivatives in laboratory settings?

Q. How can researchers synthesize and purify Phenanthro(1,2-b)furan-10,11-dione derivatives?

Methodological Answer:

  • Synthesis Routes: Utilize oxidative cyclization of substituted phenanthrene precursors with furan-dione moieties. Catalytic systems like FeCl₃ or Pd(OAc)₂ may enhance regioselectivity .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate pure fractions. Monitor via TLC (Rf = 0.3–0.5 in 7:3 hexane:ethyl acetate) .
  • Common Challenges: Low yields due to steric hindrance at the 6-methylene group; optimize reaction temperature (70–90°C) and catalyst loading (5–10 mol%) .

Q. What spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H-NMR (400 MHz, CDCl₃) identifies protons at δ 6.8–7.2 ppm (aromatic), δ 2.1 ppm (methyl), and δ 5.5 ppm (methylene). ¹³C-NMR confirms carbonyl groups (δ 180–190 ppm) .
  • FT-IR: Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 1600–1650 cm⁻¹ (C=C aromatic) .
  • Mass Spectrometry: High-resolution ESI-MS (m/z calc. for C₁₉H₁₈O₄: 310.12; observed: 310.10 ± 0.02) verifies molecular weight .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in different solvents?

Methodological Answer:

  • Density Functional Theory (DFT): Use B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO). Solvent effects (e.g., polar aprotic DMSO vs. nonpolar toluene) are modeled via PCM or SMD implicit solvation .
  • Reactivity Indicators: Electron-deficient furan-dione moieties show higher electrophilicity (ω > 5 eV), making them prone to nucleophilic attacks at the 10,11-dione positions .

Q. What experimental approaches resolve contradictions in reported biological activities of structural analogs (e.g., Tanshinone IIB vs. Cryptotanshinone)?

Q. What strategies optimize the stability of this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (25–40°C) in buffers (pH 3–10). HPLC monitoring reveals decomposition products (e.g., hydrolyzed dione groups at pH > 8) .
  • Thermal Stability: Use TGA/DSC to determine decomposition onset (>150°C). Store at 2–8°C in amber vials under nitrogen to prevent oxidation .
  • Light Sensitivity: UV-Vis spectroscopy (λmax = 280 nm) tracks photodegradation; use light-protective packaging .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-
Reactant of Route 2
Phenanthro(1,2-b)furan-10,11-dione, 6,7,8,9-tetrahydro-7-hydroxy-1-methyl-6-methylene-

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